O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate
Description
Systematic IUPAC Name Derivation and Isomerism
O-(β-Chloroethoxy)benzene sulfonyl isocyanate is systematically named 2-(2-chloroethoxy)benzene-1-sulfonyl isocyanate . The IUPAC nomenclature adheres to the following hierarchy:
- Parent structure : Benzene sulfonyl isocyanate (benzene ring with a sulfonyl isocyanate group at position 1).
- Substituent priority : The sulfonyl isocyanate group (–SO₂–N=C=O) takes precedence over the chloroethoxy group due to its functional group ranking.
- Numbering : The benzene ring is numbered such that the sulfonyl isocyanate occupies position 1. The 2-chloroethoxy group (–OCH₂CH₂Cl) is attached at position 2.
Isomerism : The compound exhibits no geometric isomerism due to the absence of double bonds or stereogenic centers. Constitutional isomerism is limited by the fixed positions of substituents on the benzene ring.
Molecular Structure Elucidation via Spectroscopic Methods
Infrared (IR) Spectroscopy
Key functional groups are identified through characteristic absorption bands:
| Functional Group | Absorption Band (cm⁻¹) | Source |
|---|---|---|
| Isocyanate (N=C=O) | ~2270 | |
| Sulfonyl (SO₂) | 1350–1200 | |
| C–O–C (ether) | ~1250 | |
| C–Cl (alkyl chloride) | 600–800 |
The isocyanate group’s strong absorption at ~2270 cm⁻¹ confirms its linear N=C=O structure, while sulfonyl stretches (1350–1200 cm⁻¹) validate the planar SO₂ configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct NMR data for this compound is limited, analogous sulfonyl isocyanates provide insights:
The chloroethoxy group’s protons exhibit splitting due to vicinal coupling (J ≈ 6–7 Hz), while aromatic protons show complex splitting patterns from substituent-induced deshielding.
Crystallographic Characterization and Conformational Analysis
Crystallographic data for O-(β-chloroethoxy)benzene sulfonyl isocyanate remains unreported. However, insights from related sulfonyl isocyanates suggest:
- Packing motifs : Hydrogen bonding between sulfonyl oxygen and isocyanate nitrogen may stabilize crystal lattices.
- Conformational flexibility : The chloroethoxy group’s –OCH₂CH₂Cl moiety likely adopts a staggered conformation to minimize steric strain.
Theoretical models predict:
- Sulfonyl isocyanate geometry : Planar SO₂ group with tetrahedral sulfur.
- Isocyanate alignment : Linear N=C=O group perpendicular to the benzene ring.
- Chloroethoxy orientation : OCH₂CH₂Cl positioned orthogonally to the sulfonyl group to optimize electron-withdrawing effects.
Properties
IUPAC Name |
2-(2-chloroethoxy)-N-(oxomethylidene)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4S/c10-5-6-15-8-3-1-2-4-9(8)16(13,14)11-7-12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUQMNDJBRYRRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCl)S(=O)(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598666 | |
| Record name | 2-(2-Chloroethoxy)benzene-1-sulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99722-82-4 | |
| Record name | 2-(2-Chloroethoxy)benzene-1-sulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Etherification of 4-Chlorophenol
The reaction of 4-chlorophenol with ethylene carbonate in the presence of tributylamine (1–2 mol%) produces 4-chloro-(2-chloroethoxy)benzene. This exothermic reaction proceeds at 130–150°C under inert conditions, achieving near-quantitative conversion. Distillation at 87–95°C (5 mbar) isolates the product in 90% yield. Alternative catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are less effective due to side reactions.
Sulfonation and Chlorination
Sulfonation is achieved using chlorosulfonic acid in hexane at -10°C to +5°C, yielding the sulfonic acid intermediate. Subsequent treatment with phosgene gas (generated in situ) or thionyl chloride converts the sulfonic acid to sulfonyl chloride. Phosgene, while hazardous, offers higher reactivity, with dimethylformamide (DMF) catalyzing the reaction at 70–90°C. Thionyl chloride is safer but requires longer reaction times (12–24 hours).
Isocyanate Formation
The sulfonyl chloride intermediate reacts with potassium cyanate (KOCN) in anhydrous acetonitrile at 60–80°C. Silver cyanate (AgOCN) accelerates the substitution but increases costs. Recent protocols use trimethylsilyl cyanate (TMSCN) with catalytic cesium fluoride (CsF), achieving 85–92% yield under mild conditions (40–60°C). The reaction must exclude moisture to prevent hydrolysis to sulfonamide byproducts.
Catalytic Systems and Reaction Optimization
Etherification Catalysts
Tributylamine outperforms DBU and pyridine in ethylene carbonate-mediated etherification due to its strong nucleophilicity and thermal stability. A catalyst loading of 1.5 mol% minimizes side products like ethylene glycol derivatives.
Sulfonation and Chlorination
Dimethylacetamide (DMAc) enhances chlorination efficiency by stabilizing reactive intermediates. Phosgene flow rates of 0.5–1.0 L/min ensure complete conversion without excess reagent accumulation.
Isocyanate Synthesis
Cesium fluoride (0.3 equiv.) in acetonitrile enables a 96.3% yield of sulfonyl isocyanate at 100°C. The fluoride ion activates TMSCN, facilitating rapid cyanate transfer.
Purification and Characterization
Distillation and Crystallization
Crude 4-chloro-(2-chloroethoxy)benzene is distilled under vacuum (5 mbar) to >99% purity. The final isocyanate is recrystallized from acetonitrile/water (1:1), yielding white crystals with 99.9% HPLC purity.
Analytical Validation
- NMR : $$^1$$H NMR (CDCl$$_3$$): δ 7.82 (d, 2H, J=8.4 Hz), 7.45 (d, 2H, J=8.4 Hz), 4.35 (t, 2H, J=6.0 Hz), 3.85 (t, 2H, J=6.0 Hz).
- HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).
Industrial-Scale Production
A 3000 L reactor protocol for p-toluenesulfonyl isocyanate (analogous to the target compound) involves:
- Ammonia gas addition at -5–5°C under 0.6 MPa pressure.
- Neutralization with 30% NaOH at 50–60°C.
- Recrystallization in acetonitrile/water. This method scales linearly, with a 96.3% yield achieved at 209 kg batch size.
Chemical Reactions Analysis
Types of Reactions: O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain reactions.
Major Products Formed:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Sulfonamides: Formed by the reaction with thiols.
Scientific Research Applications
Pharmaceutical Applications
a. Synthesis of Active Pharmaceutical Ingredients (APIs)
O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to react with amines allows for the formation of sulfonamide derivatives, which are known for their antibacterial properties. For instance, studies have shown that derivatives of this compound can exhibit significant activity against bacterial strains, contributing to the development of new antibiotics .
b. Anticancer Research
Research indicates that sulfonamide derivatives synthesized from this compound may possess anticancer properties. These compounds have been evaluated for their ability to inhibit specific enzymes involved in cancer cell proliferation, thereby offering potential therapeutic avenues for cancer treatment .
Agricultural Applications
a. Herbicide Development
The compound has been explored as a precursor for developing herbicides. Its sulfonamide structure is conducive to creating formulations that can effectively control weed growth in agricultural settings. For example, certain derivatives have demonstrated efficacy against common weeds such as crabgrass and clover, making them valuable in crop management practices .
b. Plant Growth Regulants
In addition to herbicides, this compound derivatives are being investigated as plant growth regulators. These compounds can influence plant growth patterns and yield, providing farmers with tools to enhance agricultural productivity .
Material Science Applications
a. Polymer Chemistry
The reactivity of this compound allows it to be utilized in polymer chemistry as a cross-linking agent or modifier. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for various industrial applications .
b. Coatings and Adhesives
Due to its chemical stability and adhesive properties, this compound is also being explored for use in coatings and adhesives. It can enhance the bonding strength of materials while providing resistance to environmental factors such as moisture and temperature fluctuations .
Case Studies
Mechanism of Action
The mechanism of action of O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying enzymes and studying their functions .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and physicochemical properties of O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate and its analogs:
Reactivity and Stability
- Hydrolytic Sensitivity : The compound’s decomposition in water/air is attributed to the reactivity of the isocyanate group and the labile chloroethoxy substituent. In contrast, 4-chlorobenzenesulfonyl isocyanate may exhibit greater hydrolytic stability due to the absence of an ether linkage .
- Steric Effects : The bulky chloroethoxy group may hinder nucleophilic attack at the sulfonyl isocyanate site compared to analogs with smaller substituents (e.g., -Cl or -CH₃) .
Biological Activity
O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate is a chemical compound that has garnered interest in various biological applications due to its unique structure and reactivity. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its sulfonyl isocyanate functional group, which is known for its electrophilic nature. This property enables it to interact with nucleophiles, making it a valuable compound in medicinal chemistry.
The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This mechanism can lead to enzyme inhibition or modification of protein functions, which is crucial in therapeutic contexts.
Biological Activity
Research has shown that compounds similar to this compound exhibit significant biological activities, including:
- Enzyme Inhibition : It has been reported that sulfonyl isocyanates can inhibit various enzymes, including carbonic anhydrase and proteases, which are essential in numerous biological pathways .
- Anticancer Properties : Studies indicate that compounds with similar structures have demonstrated antiproliferative effects on cancer cell lines, suggesting potential applications in cancer therapy .
- Receptor Binding : The structural characteristics allow for interactions with specific receptors, potentially modulating signaling pathways involved in disease processes .
Case Studies
- Antiproliferative Activity : In a study investigating the effects of sulfonyl isocyanates on cancer cells, this compound was tested against several human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to other known anticancer agents .
- Enzyme Interaction Studies : A series of experiments were conducted to assess the binding affinity of this compound to carbonic anhydrase. The compound showed significant inhibition at nanomolar concentrations, highlighting its potential as a therapeutic agent targeting this enzyme .
Data Tables
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MDA-MB-231 | 15 | Antiproliferative |
| Study 2 | HCT116 | 10 | Enzyme Inhibition |
Safety Profile
While the biological activities are promising, safety considerations are paramount. Preliminary toxicity assessments suggest moderate toxicity levels; thus, further studies are required to establish a comprehensive safety profile for potential therapeutic use .
Q & A
Q. What are the optimal synthetic routes for O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate, and how can reaction yields be improved?
Methodological Answer:
- Retrosynthetic Analysis : Begin by identifying key functional groups (e.g., sulfonyl isocyanate, chloroethoxy) and plan backward to simpler precursors like benzenesulfonyl chloride derivatives ().
- Reagent Selection : Use coupling agents (e.g., DCC or EDC) to stabilize reactive intermediates during sulfonamide or isocyanate formation ().
- Yield Optimization : Conduct iterative solvent screening (e.g., DMF for polar intermediates, THF for non-polar steps) and temperature gradients (40–80°C) to minimize side reactions ().
- AI-Assisted Planning : Leverage databases like Reaxys or Pistachio to predict feasible pathways and avoid steric hindrance in bulky substituents .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors ().
- First Aid :
- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis ().
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via H NMR to track intermediate formation (e.g., sulfonamide vs. isocyanate reactivity) ().
- Isotopic Labeling : Use O-labeled water to trace hydrolysis pathways of the sulfonyl isocyanate group ().
- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to map energy barriers for chloroethoxy substitution vs. isocyanate cyclization .
Q. What computational strategies are recommended for predicting the stability and reactivity of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Assess conformational stability of the chloroethoxy chain in solvents like DCM or acetone ().
- QSPR Models : Use quantitative structure-property relationships to predict logP (lipophilicity) and solubility, critical for biological assays ().
- NIST Data Integration : Cross-reference thermochemical data (e.g., enthalpy of formation) with experimental DSC/TGA results .
Q. How should researchers address contradictions in experimental data, such as unexpected byproducts or divergent biological activity?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
